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L-ALANINE (13C3)

Cat. No.: B1580384
M. Wt: 92.07
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Biochemical Research

Stable isotope labeling is a cornerstone of modern biochemical and biomedical research, providing a dynamic view of metabolic processes that is unattainable through the measurement of metabolite concentrations alone.

Fundamentals of Isotopic Tracing in Complex Biological Systems

Isotopic tracing involves the use of isotopes—atoms of the same element that differ in the number of neutrons—to track the movement and transformation of molecules within a biological system. sustainability-directory.com These labeled molecules, or tracers, are introduced into a system, such as a cell culture or a living organism, and their journey through various metabolic pathways is monitored. The tracers are physiologically indistinguishable from their naturally occurring counterparts, ensuring that they are processed by enzymes in the same manner. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled atoms in downstream metabolites. This allows for the elucidation of pathway activities and the rates of metabolic reactions, known as fluxes.

Advantages of 13C Labeling for Metabolic Studies

Carbon is the backbone of most biological molecules, making its isotopes ideal for metabolic tracing. While radioactive carbon-14 (B1195169) (14C) was historically used, the stable, non-radioactive isotope carbon-13 (13C) is now widely preferred for several reasons. The primary advantage of 13C is its safety, as it poses no radiation risk to researchers or subjects. Furthermore, modern analytical techniques, particularly high-resolution mass spectrometry and NMR, offer exceptional sensitivity and the ability to distinguish between different isotopologues (molecules that differ only in their isotopic composition). This allows for detailed metabolic flux analysis (MFA), providing quantitative insights into the simultaneous operation of multiple metabolic pathways. nih.gov The large chemical shift range of 13C in NMR spectroscopy also provides better-resolved spectra compared to proton (1H) NMR, aiding in the identification of labeled metabolites in complex mixtures.

Rationale for Employing L-ALANINE (13C3) as a Metabolic Probe

The choice of L-ALANINE (13C3) as a tracer is strategic, owing to both the uniform labeling of the molecule and the central role of alanine (B10760859) in metabolism.

Position-Specific 13C Enrichment in Alanine

L-ALANINE (13C3) is an isotopologue of L-alanine where all three carbon atoms are replaced with the 13C isotope. This uniform labeling is crucial because it allows researchers to track the entire carbon skeleton of the alanine molecule as it is metabolized. When L-ALANINE (13C3) enters a metabolic pathway, the resulting products will carry a distinct three-carbon label pattern, which can be readily identified by mass spectrometry. This provides unambiguous evidence of the metabolic fate of the alanine-derived carbons. The analysis of position-specific isotope enrichments within metabolites provides a deeper understanding of metabolic pathway activity and can reveal the contributions of different enzymatic reactions. wikipedia.org

Role of Alanine in Intermediary Metabolism as a Precursor

L-alanine is a non-essential amino acid that plays a pivotal role in linking amino acid and carbohydrate metabolism. creative-proteomics.commedchemexpress.com A key reaction involving alanine is its reversible conversion to pyruvate (B1213749), catalyzed by the enzyme alanine aminotransferase (ALT). creative-proteomics.comnih.gov Pyruvate is a central metabolic hub, standing at the crossroads of several major pathways, including:

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors. Alanine is a major substrate for this process in the liver. creative-proteomics.comannualreviews.org

The Tricarboxylic Acid (TCA) Cycle: Pyruvate can be converted to acetyl-CoA and enter the TCA cycle for energy production or be converted to oxaloacetate to replenish cycle intermediates (anaplerosis).

Amino Acid Synthesis: The nitrogen from alanine can be transferred to other molecules to synthesize different amino acids.

By introducing L-ALANINE (13C3), researchers can trace the flow of its three labeled carbons into glucose, TCA cycle intermediates, and other amino acids like glutamate (B1630785) and aspartate. This provides valuable information on the relative activities of these interconnected pathways under various physiological or pathological conditions.

Table 1: Research Findings from L-ALANINE (13C3) Tracing Studies

Biological SystemKey FindingPrimary Metabolic Pathway(s) InvestigatedReference
Hepatocytes (Rat)[3-13C]alanine was used to measure the flux through pyruvate kinase relative to gluconeogenic flux, demonstrating alterations in hyperthyroid states.Gluconeogenesis, Pyruvate Kinase Activity nih.gov
Astrocytes and NeuronsThe metabolic fate of [3-13C]alanine differs between cell types; astrocytes primarily produce lactate (B86563), while neurons synthesize labeled neurotransmitters like glutamate and GABA.Amino Acid Metabolism, TCA Cycle, Neurotransmitter Synthesis
Insect Larvae (Manduca sexta)The ratio of 13C incorporation into different positions of glutamate and glutamine from [3-13C]alanine revealed that starvation significantly alters substrate utilization in the TCA cycle.TCA Cycle, Amino Acid Metabolism, Lipogenesis
Breast Cancer CellsUnder nutrient-limiting conditions, the conversion of 13C-pyruvate to 13C-alanine suggested a shift in the subcellular location of alanine synthesis.Pyruvate Metabolism, Amino Acid Synthesis

Historical Context and Evolution of Carbon Tracing Techniques in Biological Sciences

The concept of using tracers to study biological processes dates back to the early 20th century. However, the field of carbon tracing was revolutionized in the late 1940s with the work of Willard Libby and his team at the University of Chicago, who developed radiocarbon dating using the radioactive isotope 14C. uchicago.eduwikipedia.orghistory.com This technology, initially for dating ancient organic materials, laid the groundwork for using 14C to trace metabolic pathways.

Early metabolic studies relied on detecting the radioactivity of 14C-labeled compounds, a sensitive but cumbersome method that involved the use of scintillation counters. The development and refinement of mass spectrometry and nuclear magnetic resonance spectroscopy from the mid-20th century onwards provided a new, more powerful way to analyze isotopes. The shift towards stable isotopes like 13C began to gain momentum due to their safety and the rich, detailed information that could be obtained from MS and NMR analyses.

The advent of high-resolution mass spectrometry and advanced computational tools in the late 20th and early 21st centuries has enabled the field of metabolomics and 13C-metabolic flux analysis (13C-MFA) to flourish. nih.gov These modern techniques allow for the simultaneous measurement of hundreds of metabolites and their isotopologues, providing a systems-level view of metabolism that was previously unimaginable. researchgate.net This evolution has transformed our ability to understand the complex metabolic networks that underpin cellular function in both health and disease.

Properties

Molecular Weight

92.07

Purity

98%

Origin of Product

United States

Synthesis and Quality Control of L Alanine 13c3 for Research Applications

Synthetic Methodologies for L-ALANINE (13C3) Production

The production of L-Alanine (13C3) with high isotopic enrichment and chemical purity is crucial for its use in research. Both enzymatic and chemical synthesis methods are employed, each with distinct advantages and challenges.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a highly specific and efficient route to produce L-Alanine (13C3). This method often involves the use of transaminase enzymes, such as pyruvate-glutamate transaminase or alanine (B10760859) transaminase (ALT), which catalyze the transfer of an amino group to a ¹³C-labeled pyruvate (B1213749) substrate.

One common enzymatic approach involves the following reaction:

¹³C₃-Pyruvate + L-Glutamate ⇌ L-Alanine (13C3) + α-Ketoglutarate

This reaction is typically carried out under controlled conditions of pH (around 8-9) and temperature (25-30°C) for a duration of 12-24 hours. The use of enzymes ensures the production of the desired L-enantiomer, minimizing the formation of the D-enantiomer. Industrial-scale production may utilize fermentation with genetically optimized microorganisms, such as Corynebacterium glutamicum, to achieve high titers of L-Alanine (13C3).

Chemical Synthesis Routes

Chemical synthesis provides a versatile and scalable method for producing L-Alanine (13C3). A widely used approach is the Strecker synthesis. This method involves the reaction of ¹³C-labeled acetaldehyde (B116499) with ammonium (B1175870) chloride and potassium cyanide to form a ¹³C-labeled aminonitrile intermediate. Subsequent hydrolysis of the aminonitrile, typically catalyzed by hydrochloric acid under reflux conditions (100–110°C for 6–8 hours), yields L-Alanine (13C3).

While chemical synthesis is highly scalable, a key challenge is controlling racemization, which can lead to a mixture of L- and D-enantiomers.

Precursor Selection for Isotopic Enrichment

The starting material, or precursor, is fundamental to achieving high isotopic enrichment in the final L-Alanine (13C3) product. The choice of precursor depends on the selected synthetic route.

For enzymatic synthesis, ¹³C₃-pyruvate is a common precursor. For chemical methods like the Strecker synthesis, ¹³C-labeled acetaldehyde is a key starting material. Other precursors that have been utilized include ¹³C-labeled acetic acid . The purity of these labeled precursors is paramount to ensuring the final product has the desired isotopic enrichment of greater than 99%.

Isotopic Purity and Chemical Purity Assessment

Rigorous quality control is essential to verify both the isotopic enrichment and the chemical purity of the synthesized L-Alanine (13C3). The primary analytical techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR spectroscopy is a powerful non-destructive technique used to confirm the incorporation and position of the ¹³C isotopes within the alanine molecule. In a ¹³C NMR spectrum of L-Alanine (13C3), the signals corresponding to the three carbon atoms will be significantly enhanced due to the high abundance of the ¹³C isotope.

The chemical shifts in the ¹³C NMR spectrum provide information about the chemical environment of each carbon atom. For L-Alanine, typical ¹³C signals appear around 178 ppm for the carboxyl carbon and 52 ppm for the α-carbon. The presence and intensity of these signals confirm the successful labeling and high isotopic purity of the compound.

Mass Spectrometry (MS) for Isotopic Purity and Chemical Purity

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound, which directly reflects its isotopic composition. For L-Alanine (13C3), the expected molecular weight is 92.07 g/mol , which is three mass units higher than the unlabeled L-alanine (89.09 g/mol ) due to the three ¹³C atoms.

MS analysis, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can also be used to assess chemical purity by separating the labeled L-alanine from any unlabeled counterparts, isomers, or other impurities. shoko-sc.co.jp High-resolution mass spectrometry can further confirm the elemental composition and isotopic enrichment with high accuracy. Isotopic purity is typically expected to be greater than 98% or 99%. isotope.comlabstandards.eu

Table 1: Comparison of Synthetic Methodologies for L-Alanine (13C3)

Method Typical Precursor Key Advantages Key Challenges
Enzymatic Synthesis ¹³C₃-Pyruvate High stereospecificity (produces L-enantiomer), mild reaction conditions. Enzyme cost and stability, potential for lower scalability compared to chemical methods.

| Chemical Synthesis | ¹³C-Acetaldehyde | High scalability, versatility. | Racemization control (potential for D-enantiomer formation), harsh reaction conditions. |

Table 2: Analytical Techniques for Quality Control of L-Alanine (13C3)

Technique Information Provided Key Parameters
NMR Spectroscopy Isotopic incorporation and position, structural confirmation. ¹³C chemical shifts (e.g., ~178 ppm for carboxyl, ~52 ppm for α-carbon).

| Mass Spectrometry | Molecular weight confirmation, isotopic enrichment, chemical purity. | Molecular weight of 92.07 g/mol for L-Alanine (13C3). |

Chromatographic Methods for Purity Validation

The validation of chemical and isotopic purity is a critical step in the quality control of L-Alanine (13C3). Chromatographic techniques are fundamental in this process, ensuring the compound is free from contaminants and confirming its structural integrity. High-Performance Liquid Chromatography (HPLC) is a primary method used to determine the chemical purity of L-Alanine (13C3). Certificates of analysis for commercially available L-Alanine (13C3) often report HPLC purity values of 98% or higher. isotope.comlgcstandards.com For instance, one supplier specifies a purity of 100.00% as determined by Evaporative Light Scattering Detector (ELSD). lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for assessing isotopic purity. This method can confirm the successful incorporation of the carbon-13 isotopes and quantify the level of enrichment. For industrial-scale production, GC-MS analysis has verified isotopic purity as high as 99.2%.

Furthermore, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are utilized for both purity assessment and in research applications to analyze 13C-labeled amino acids. unt.edu These methods are advantageous as the labeled and unlabeled forms co-elute, which helps to prevent errors in quantification that could arise from unequal sampling of ion profiles. The predictable mass shift in the labeled compound also aids in data interpretation.

Below is an interactive data table summarizing typical chromatographic methods and their findings for L-Alanine (13C3) purity validation.

TechniqueParameterTypical ResultReference
HPLC-ELSDChemical Purity100.00% lgcstandards.com
GC-MSIsotopic Purity99.2%
LC-MSIsotopic Purity>97%
LC-MS/MS-Consistent and reproducible results with relative standard deviations better than 5% under optimal conditions.

Long-Term Stability and Storage Considerations for L-ALANINE (13C3)

Proper storage is essential to maintain the integrity and stability of L-Alanine (13C3) over time. The compound is generally stable under normal conditions. cymitquimica.com For long-term storage, it is recommended to keep the compound at room temperature, protected from light and moisture. isotope.comisotope.com Some suppliers recommend refrigerated conditions, between 2-8°C or even -5°C to 5°C, and dessication. dakenchem.comisotope.com One certificate of analysis indicates long-term storage conditions at 4°C and notes that the product is stable for shipment at room temperature. lgcstandards.com

Stability studies have been conducted to establish retest dates for L-Alanine (13C3). For example, one batch produced on December 15, 2022, was assigned a retest date of December 13, 2029, indicating a long shelf-life under appropriate storage. lgcstandards.com Another supplier suggests a re-qualification of the material after two years if stored as recommended. isotope.com L-Alanine (13C3) is known to be incompatible with strong oxidizing agents. dakenchem.com

The table below provides a summary of recommended storage conditions and stability information for L-Alanine (13C3).

ParameterRecommendationReference
Long-Term Storage Temperature Room temperature isotope.comisotope.com
4°C lgcstandards.com
2-8°C dakenchem.com
-5°C to 5°C isotope.com
Storage Conditions Protect from light and moisture isotope.comisotope.com
Store dessicated isotope.com
Stability Stable under normal conditions cymitquimica.com
Retest Period A retest date of approximately 7 years has been assigned to a specific lot. lgcstandards.com
Re-QC after two years is recommended by another source. isotope.com
Incompatibilities Strong oxidizing agents dakenchem.com

Advanced Analytical Methodologies Utilizing L Alanine 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-ALANINE (13C3) Tracing

NMR spectroscopy is a cornerstone technique for analyzing metabolites labeled with stable isotopes like L-Alanine (13C3). It offers a non-invasive and quantitative means to identify and measure the distribution of isotopomers, which are molecules that differ only in their isotopic composition. nih.govcambridge.org This capability is crucial for understanding the complexities of metabolic networks. nih.gov

13C-NMR Acquisition Techniques for Isotopomer Distribution Analysis

The analysis of ¹³C isotopomer distribution from L-Alanine (13C3) relies on specialized NMR acquisition techniques that can distinguish between different labeled forms of metabolites.

One-dimensional (1D) ¹³C NMR spectroscopy is a fundamental technique for analyzing the fate of L-Alanine (13C3). While direct ¹³C NMR detection can be hampered by the low natural abundance and sensitivity of the ¹³C nucleus, the use of highly enriched L-Alanine (13C3) overcomes this limitation. nih.gov In 1D ¹³C NMR spectra, the chemical shift of each carbon atom provides information about its chemical environment. The presence of ¹³C-¹³C scalar couplings, which cause signals to split into multiplets, reveals which carbon atoms are adjacent in a molecule, thereby providing direct evidence of the metabolic conversion of L-Alanine (13C3). pnas.org For instance, the conversion of [U-¹³C₃]pyruvate, derived from L-Alanine (13C3), into metabolites like glutamate (B1630785) within the TCA cycle produces characteristic multiplet patterns in the ¹³C NMR spectrum of glutamate. pnas.org

However, 1D NMR spectra of complex biological extracts often suffer from signal overlap, which can make unambiguous peak assignment challenging. nih.gov Despite this, 1D ¹³C NMR remains a valuable tool, particularly when combined with other techniques.

Two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a more advanced and powerful technique for analyzing L-Alanine (13C3) tracing studies. HSQC correlates the chemical shifts of protons directly attached to ¹³C atoms, providing much greater spectral resolution than 1D NMR and helping to overcome the problem of signal overlap.

This technique is particularly useful for resolving and assigning signals from a complex mixture of metabolites. The cross-peaks in a ¹H-¹³C HSQC spectrum provide a unique fingerprint for each C-H bond in a molecule. By analyzing the patterns of these cross-peaks, researchers can identify the various metabolites that have incorporated the ¹³C label from L-Alanine (13C3). Furthermore, high-resolution HSQC experiments can resolve the fine structure of the cross-peaks, revealing information about ¹³C-¹³C couplings and thus the specific isotopomer distribution. nih.gov

One-Dimensional (1D) 13C NMR

Data Processing and Spectral Deconvolution for L-ALANINE (13C3) Metabolites

The raw data from NMR experiments require significant processing to extract meaningful information about L-Alanine (13C3) metabolites. This process typically involves several steps, including Fourier transformation, phasing, and baseline correction. nih.gov A crucial step is spectral deconvolution, which is the process of separating overlapping signals in the NMR spectrum. nih.gov This is particularly important for complex biological samples where many different metabolites may be present. nih.gov

Software packages like MestReNova and AMDIS are used for processing and analyzing NMR data. nih.govnih.gov For 1D spectra, global deconvolution can be applied to peaks of interest to extract their areas for quantification. nih.gov In 2D HSQC spectra, volume integration of individual peaks is performed to determine their relative abundance. nih.gov These processing steps are essential for accurately determining the concentrations and isotopic enrichment of metabolites derived from L-Alanine (13C3).

Quantification of Isotopic Enrichment and Multiplet Patterns

A key aspect of L-Alanine (13C3) tracing studies is the quantification of isotopic enrichment and the analysis of multiplet patterns in the NMR spectra. Isotopic enrichment refers to the percentage of a specific metabolite that is labeled with ¹³C. This can be determined by comparing the intensity of the ¹³C-labeled signals to the total signal of the metabolite. nih.gov

Multiplet patterns arise from the scalar coupling between adjacent ¹³C nuclei (¹JCC). The splitting pattern of a signal directly reflects the number of adjacent ¹³C atoms. For example, a doublet indicates one adjacent ¹³C, a triplet indicates two, and so on. By analyzing these multiplet patterns, researchers can deduce the specific positions of the ¹³C labels within a metabolite molecule, providing detailed insights into the metabolic pathways that were active. pnas.org This analysis of isotopomers is a powerful feature of NMR that allows for a deep understanding of metabolic flux. nih.gov

Table 1: Illustrative NMR Data for L-Alanine (13C3) Metabolite Analysis

Parameter1D ¹³C NMR2D ¹H-¹³C HSQC NMR
Information Obtained Chemical shifts, multiplet patterns from ¹³C-¹³C coupling. pnas.orgCorrelation of ¹H and ¹³C chemical shifts, high resolution of cross-peaks.
Primary Use Initial assessment of labeling, analysis of simpler spectra. pnas.orgResolving complex mixtures, detailed isotopomer analysis.
Data Processing Deconvolution of overlapping peaks. nih.govVolume integration of cross-peaks. nih.gov
Quantification Peak area integration. nih.govCross-peak volume integration. nih.gov

Application in Molecular Dynamics and Structural Biology Studies

The use of L-Alanine (13C3) extends beyond metabolic tracing to the fields of molecular dynamics and structural biology. Incorporating ¹³C-labeled alanine (B10760859) into proteins allows for detailed NMR studies of protein structure, dynamics, and interactions. isotope.comisotope.com The ¹³C labels serve as sensitive probes that can report on the local environment and conformational changes within the protein.

For example, by measuring internuclear distances and coupling constants involving the ¹³C atoms, researchers can gain insights into the three-dimensional structure of a protein. Furthermore, NMR relaxation experiments on ¹³C-labeled proteins can provide information about the flexibility and motion of different parts of the protein on a wide range of timescales. This is crucial for understanding how proteins function. The development of new NMR techniques often utilizes model systems containing labeled alanine to enhance the accuracy of molecular structure determination.

Mass Spectrometry (MS) in L-ALANINE (13C3) Tracing

Mass spectrometry is a cornerstone technique for metabolomics, offering the sensitivity and specificity required to identify and quantify metabolites in complex biological samples. buchem.com When combined with stable isotope labeling, such as with L-Alanine (13C3), MS allows researchers to trace the flow of atoms through metabolic networks, a practice known as metabolic flux analysis. buchem.com The mass difference between the labeled and unlabeled forms of alanine enables their distinct detection and quantification. buchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopomer Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile metabolites like amino acids, derivatization is necessary to increase their volatility for GC analysis. thermofisher.com In the context of L-Alanine (13C3) tracing, GC-MS is instrumental in separating and identifying different isotopomers—molecules that have the same number of isotopic atoms but at different positions. researchgate.net

To make amino acids like L-alanine suitable for GC-MS analysis, their polar functional groups must be chemically modified in a process called derivatization. thermofisher.com This process reduces the polarity and increases the volatility of the analytes. thermofisher.com

Common derivatization methods for amino acids include:

Silylation: This is a widely used technique where active hydrogens in the amino acid are replaced by a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. thermofisher.com The resulting TMS-derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer. thermofisher.com

Alkylation/Acylation: This involves the reaction of amino acids with reagents like propyl chloroformate. nist.gov This method also yields derivatives with improved chromatographic properties. nist.gov

The choice of derivatization reagent is critical as it can influence the fragmentation patterns observed in the mass spectrometer, which is key for positional isotopomer analysis.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
Derivatization ReagentAbbreviationTarget Functional GroupsKey Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-NH2, -COOH, -OHForms volatile and stable TMS-derivatives, by-products are volatile and do not interfere with analysis. thermofisher.com
Propyl ChloroformatePCF-NH2, -COOHRapid reaction, can be performed directly in biological samples like plasma. nist.gov
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFA-NH2, -COOH, -OHForms stable tBDMS derivatives which often yield informative high-mass fragment ions. shimadzu.com

During GC-MS analysis, the derivatized L-alanine molecules are ionized, typically by electron ionization (EI), which causes them to break apart into smaller, charged fragments. shimadzu.com The pattern of these fragment ions is characteristic of the molecule's structure and the position of the ¹³C labels. researchgate.net

By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can deduce the original position of the ¹³C atoms within the alanine molecule. researchgate.net For example, a fragment containing only the first and second carbon atoms of alanine will show a mass shift if those positions were labeled with ¹³C. researchgate.net Comparing the mass spectra of labeled and unlabeled alanine allows for the determination of the distribution of ¹³C atoms, providing insights into the metabolic pathways that produced the alanine. researchgate.netshimadzu.com For instance, the analysis of different ion clusters from TBDMS-derivatized alanine can help determine the positional isotopomer distribution of pyruvate (B1213749), a key precursor.

Derivatization Strategies for GC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Applications

LC-MS is a powerful alternative to GC-MS, particularly for non-volatile and thermally labile compounds like amino acids, as it often does not require derivatization. thermofisher.comrestek.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) further enhances analytical capabilities by providing an additional dimension of separation and more specific detection.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between different isotopologs—molecules that differ in their isotopic composition. fujifilm.com This precision allows for the confident identification of metabolites and the accurate quantification of the incorporation of ¹³C from L-Alanine (13C3) into various downstream compounds. The ability to resolve small mass differences is essential for separating the signals of ¹³C-labeled compounds from other naturally occurring isotopes and from potential isobaric interferences. uni-regensburg.de

L-Alanine (13C3) can be utilized in both targeted and untargeted metabolomics studies using LC-MS.

Targeted Metabolomics: This approach focuses on the analysis of a predefined set of metabolites. In the context of L-Alanine (13C3) tracing, a targeted method would be developed to specifically measure the concentrations of L-alanine and its expected metabolic products. This is a hypothesis-driven approach, often used to validate discoveries or to quantify flux through specific, known pathways. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a common technique for targeted quantification, offering high sensitivity and specificity. fujifilm.com

Untargeted Metabolomics: In contrast, untargeted metabolomics aims to measure as many metabolites as possible in a sample to get a broad overview of the metabolic state. buchem.com When L-Alanine (13C3) is used as a tracer in an untargeted study, it allows for the discovery of novel metabolic pathways and connections. buchem.com By searching for all metabolites that show an incorporation of ¹³C, researchers can identify previously unknown products of alanine metabolism. buchem.com This discovery-driven approach is invaluable for exploring the comprehensive effects of a particular condition or treatment on cellular metabolism. buchem.com

Table 2: Comparison of Targeted and Untargeted Metabolomics with L-ALANINE (13C3)
FeatureTargeted MetabolomicsUntargeted Metabolomics
Goal Quantify a predefined set of known metabolites. Identify and quantify as many metabolites as possible in a sample. buchem.com
Approach Hypothesis-driven. Discovery-oriented, hypothesis-generating. buchem.com
Typical Instrumentation Triple Quadrupole MS (using MRM). fujifilm.comHigh-Resolution MS (e.g., QTOF, Orbitrap). fujifilm.com
Application with L-ALANINE (13C3) To measure the flux through specific, known pathways involving alanine. To discover novel metabolic fates of alanine and identify unexpected metabolic network connections. buchem.com
High-Resolution MS for Precise Isotopolog Quantification

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Carbon Isotope Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the abundance of stable isotopes in a sample. When used with L-ALANINE (13C3), it allows for the precise measurement of the bulk ¹³C enrichment in various molecules and materials. This is distinct from other mass spectrometry techniques that might determine the specific position of the label within a molecule. IRMS measures the ratio of the heavy isotope (¹³C) to the light isotope (¹²C) for the entire sample, providing a bulk or average enrichment value.

The process typically involves the combustion of the sample to convert all carbon into carbon dioxide (CO₂). This CO₂ is then introduced into the mass spectrometer, which separates the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁶O¹⁷O) based on their mass-to-charge ratio. By comparing the ion currents of the masses corresponding to ¹³CO₂ and ¹²CO₂, a precise ratio of the carbon isotopes is determined.

The results are often expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB). This high precision makes IRMS invaluable for studies where subtle changes in isotopic composition are significant.

Table 1: Example δ¹³C Values of Alanine from Experimental Synthesis

This table presents the delta ¹³C values for alanine produced in a formose-type reaction under varying temperatures, as analyzed by GC-c-IRMS. The data illustrates how IRMS quantifies the bulk ¹³C enrichment.

Reaction Temperature (°C)Yield of Alanine (nmol)δ¹³C VPDB (‰) of Alanine
801.1+2.0
1201.6+12.3
1602.7+16.0

Data adapted from experimental results on amino acid synthesis.

Ancillary Biochemical Assays and Orthogonal Validation Techniques

Orthogonal Validation Techniques

The use of different analytical platforms is essential for rigorous method validation. For instance, discrepancies in metabolic flux data derived from L-ALANINE (13C3) tracing can arise from factors like isotopic dilution or compartmentalized metabolism. Validating findings with orthogonal techniques helps to mitigate these issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a primary orthogonal technique. While mass spectrometry excels at detecting the presence and mass of isotopologues, NMR can determine the specific position of the ¹³C label within a molecule's carbon skeleton. researchgate.net This positional isotopomer profiling is critical for confirming that the label has not been "scrambled" or redistributed to other positions during metabolic processing. For example, it can verify that the label from L-ALANINE (13C3) remains in the expected positions in downstream metabolites.

Alternative Mass Spectrometry Platforms: The use of different separation and detection methods in mass spectrometry provides strong orthogonal validation. For example, if initial tracer analysis is performed using liquid chromatography-mass spectrometry (LC-MS), the results can be validated using gas chromatography-mass spectrometry (GC-MS). These methods differ in their sample derivatization, separation principles (liquid vs. gas phase), and sometimes ionization and detection methods (e.g., triple quadrupole vs. time-of-flight). Comparing results across these platforms helps to confirm the identity and quantification of labeled metabolites. Tandem MS (MS/MS) is also used for positional isotopomer profiling by analyzing fragmentation patterns to confirm the location of the ¹³C label.

Ancillary Biochemical Assays

Enzyme-Based Assays: Commercially available assay kits can be used to measure the total concentration of L-alanine in biological samples like serum or cell lysates. In these assays, alanine is typically converted to pyruvate in an enzymatic reaction. The pyruvate product is then used in a subsequent reaction to generate a colorimetric or fluorescent signal that is proportional to the amount of alanine present. This data is vital for interpreting tracer results, as it provides information on the total pool size of the metabolite, which is necessary for accurate metabolic flux calculations.

Table 2: Summary of Orthogonal and Ancillary Techniques for L-ALANINE (13C3) Studies

TechniquePrincipleInformation ProvidedRole in Validation/Support
¹³C NMR Spectroscopy Nuclear magnetic resonancePositional distribution of ¹³C atoms within a molecule. researchgate.netOrthogonal validation of metabolic pathways and checks for isotopic scrambling.
GC-MS Gas Chromatography separation followed by Mass Spectrometry detectionQuantification and identification of ¹³C-labeled volatile metabolites. Orthogonal validation for LC-MS data; provides complementary metabolic information.
LC-MS/MS Liquid Chromatography separation with tandem Mass SpectrometryHighly selective and sensitive quantification of labeled metabolites in complex mixtures. Primary analytical method that can be validated by GC-MS or NMR.
Enzyme-Based Colorimetric/Fluorometric Assays Enzymatic conversion of alanine to a detectable product. Total concentration of L-alanine (labeled and unlabeled). Ancillary data on metabolite pool size, crucial for kinetic modeling and data normalization.

Computational and Bioinformatic Approaches for L Alanine 13c3 Data Analysis

Metabolic Flux Analysis (MFA) with L-ALANINE (13C3)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify intracellular reaction rates. sci-hub.sersc.org By introducing a stable isotope-labeled substrate such as L-Alanine (13C3) into a biological system, researchers can track the journey of the ¹³C atoms as they are incorporated into various downstream metabolites. The resulting distribution of these labeled atoms, or isotopologues, contains a wealth of information about the activity of the metabolic pathways involved. sci-hub.se Computational models are then used to decipher these labeling patterns, estimating the fluxes that must have produced them. nih.govoup.com This process is formulated as an optimization problem where the difference between the experimentally measured labeling patterns and the model-simulated patterns is minimized.

Two primary approaches to ¹³C-MFA exist: steady-state ¹³C-MFA and isotopically non-stationary ¹³C-MFA (INST-MFA).

Steady-state ¹³C-MFA is the most established and frequently used approach in fluxomics. sci-hub.seoup.com It operates under the critical assumption that the system being studied is in both a metabolic and isotopic steady state. rsc.orgvanderbilt.edu This means that intracellular metabolite concentrations and reaction fluxes are constant over time, and the labeling pattern of metabolites is no longer changing. sci-hub.sersc.org

In a typical experiment, cells are cultured with a ¹³C-labeled substrate like L-Alanine (13C3) until this isotopic equilibrium is achieved. rsc.org The labeling patterns in key metabolites, often protein-derived amino acids, are then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. A computational model of the cell's metabolic network is used to simulate the expected labeling distributions for a given set of fluxes. By adjusting the flux values in the model to find the best possible fit with the measured data, a quantitative flux map of the central metabolism is generated. oup.com

FeatureSteady-State ¹³C-MFAIsotopically Non-Stationary MFA (INST-MFA)
Core Assumption Metabolic and isotopic steady state. oup.comMetabolic steady state only; isotopic transient state. vanderbilt.edu
Experimental Time Longer; requires waiting for isotopic equilibrium. rsc.orgShorter; captures data during the transient labeling phase. rsc.org
Data Requirements Labeling patterns at a single, steady-state time point. Time-course labeling data at multiple transient time points. vanderbilt.edu
Mathematical Model System of algebraic equations. vanderbilt.eduSystem of ordinary differential equations (ODEs). vanderbilt.edu
Computational Cost Lower. Higher, due to solving ODEs. vanderbilt.edu
Primary Applications Well-suited for microbial systems and cell cultures that readily achieve isotopic steady state. sci-hub.sersc.orgAutotrophic systems, mammalian cells with slow labeling, and systems that do not reach isotopic steady state. vanderbilt.edu
Output Intracellular fluxes. oup.comIntracellular fluxes, exchange fluxes, and metabolite pool sizes.

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) is a more recent and powerful extension of MFA that overcomes a key limitation of the steady-state approach. vanderbilt.edu INST-MFA can be applied to systems that are at a metabolic steady state but have not yet reached isotopic equilibrium. vanderbilt.edu This makes it particularly valuable for studying systems with slow labeling dynamics, such as mammalian cells, or autotrophic organisms that consume single-carbon substrates where steady-state labeling patterns are uninformative. vanderbilt.edu

Instead of a single snapshot at isotopic steady state, INST-MFA uses a series of labeling measurements taken at multiple time points during the transient phase after the introduction of a tracer like L-Alanine (13C3). vanderbilt.edu This dynamic data provides rich information, allowing for the estimation of not only metabolic fluxes but also reversible exchange fluxes and intracellular metabolite pool sizes with greater precision.

The success of an INST-MFA study is highly dependent on a well-designed experiment. The increased complexity compared to steady-state MFA introduces additional design parameters that must be carefully considered. vanderbilt.edu

Key considerations include:

Tracer Selection : The choice of isotopic tracer, such as a specific isotopologue of L-Alanine, is crucial for maximizing the information obtained from the labeling dynamics. researchgate.net

Sampling Time Points : The selection of time points for collecting samples is a critical dimension of INST-MFA design. vanderbilt.edu The timing must be rapid enough to capture the labeling dynamics of fast-turning-over metabolite pools. Often, an exponential sampling strategy, where the interval between samples increases over time, is effective.

Quenching and Extraction : To accurately measure the transient labeling state of intracellular metabolites, metabolism must be stopped instantly (quenching), followed by efficient extraction. This is vital for obtaining meaningful data, especially for metabolites with very short isotopic transients. vanderbilt.edu

The primary computational challenge of INST-MFA lies in its mathematical foundation. Unlike steady-state MFA, which relies on solving a system of algebraic equations, INST-MFA requires the solution of a large-scale system of ordinary differential equations (ODEs) to simulate the time-dependent labeling of metabolites. vanderbilt.eduresearchgate.net

This presents several difficulties:

Computational Expense : Solving large ODE systems is significantly more computationally expensive and time-consuming than solving algebraic systems. vanderbilt.eduscispace.com The need to repeatedly solve these equations while iteratively adjusting flux parameters to fit the experimental data adds to the computational burden. researchgate.net

Model Complexity : The increased complexity of the dynamic model makes the search for an optimal solution more difficult and can increase the time required for analysis.

Despite these challenges, significant technical advances have been made. The development and application of the Elementary Metabolite Unit (EMU) framework has greatly reduced the computational load, making INST-MFA feasible for biologically relevant networks. vanderbilt.eduresearchgate.net

To handle the complexity of MFA calculations, a variety of specialized software packages have been developed. nih.gov These tools provide platforms to construct metabolic models, simulate isotope labeling, and perform the statistical analysis necessary to estimate fluxes and their confidence intervals. They effectively hide the complex mathematics from the end-user, making MFA accessible to a broader scientific audience. nih.gov Many modern software packages incorporate highly efficient algorithms, such as the EMU framework, to dramatically decrease the computational load. nih.gov

Software ToolKey FeaturesSupports INST-MFAPrimary Environment
INCA Comprehensive platform for steady-state and non-stationary MFA, parameter continuation for confidence intervals. github.ioYesMATLAB
13CFLUX2 High-performance suite for large-scale MFA; supports multicore CPUs and clusters; uses FluxML format. No (Primarily steady-state)C++, with Java/Python add-ons
OpenFLUX / OpenFLUX2 Open-source, user-friendly software based on the EMU framework; facilitates model creation from spreadsheets. github.ioNo (Steady-state)MATLAB
Metran One of the earlier comprehensive software tools developed for ¹³C-MFA. nih.govgithub.ioNo (Steady-state)MATLAB
WUFlux Open-source platform with a graphical user interface; provides templates for various microbial species. github.ioNo (Steady-state)MATLAB
FreeFlux Open-source Python package designed for time-efficient INST-MFA, particularly for single-carbon substrate metabolism. acs.orgYesPython
EMUlator Python-based isotope simulator using an adjacency matrix method to implement EMU modeling. Yes (simulation capability)Python

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA)

Experimental Design for Time-Course Labeling

Isotopomer Modeling and Simulation Frameworks

At the heart of MFA is the concept of isotopomers—isomers that differ only in the isotopic state of their atoms (e.g., ¹²C vs. ¹³C). The ability to accurately model and simulate the distribution of these isotopomers as a function of metabolic fluxes is fundamental to the entire analysis. researchgate.net

A major breakthrough in this area was the development of the Elementary Metabolite Unit (EMU) framework . This novel approach is based on a decomposition algorithm that identifies the minimum set of building blocks (EMUs) needed to simulate the labeling pattern of any metabolite in a complex network. researchgate.net By tracking only these essential units, the EMU framework dramatically reduces the number of variables and equations that need to be solved—often by an order of magnitude or more—without any loss of information compared to traditional isotopomer or cumomer methods.

This enhanced efficiency has been crucial for several reasons:

It makes the analysis of large, realistic metabolic networks computationally tractable.

It is particularly efficient for modeling complex experiments using multiple isotopic tracers.

It has been instrumental in reducing the computational burden of INST-MFA, which involves solving computationally intensive differential equations. vanderbilt.eduresearchgate.net

The EMU framework is now at the core of most major software packages for ¹³C-MFA, including INCA, OpenFLUX, and 13CFLUX2, cementing its status as a foundational technology in the field. nih.govresearchgate.net

Compound List

Compound Name
L-Alanine (13C3)
Glucose
Pyruvate (B1213749)
Lactate (B86563)
Citrate
Glutamine
Glucose 6-phosphate
Fructose bisphosphate
Dihydroxyacetone phosphate (B84403)
Phosphoenolpyruvate
Malate (B86768)
Succinate
Aspartate
Glutamate (B1630785)
Valine
Serine
Glycine
Phenylalanine
Tyrosine
Threonine
Trehalose
Glycerol
Acetate
S-adenosyl-l-methionine

Statistical Validation and Uncertainty Analysis of Flux Estimates

Metabolic Flux Analysis (MFA) uses mathematical models to estimate intracellular reaction rates from isotopic labeling data. A critical step in this process is the statistical validation of the resulting flux estimates to ensure their reliability and robustness. Determining the confidence with which flux values are estimated is as important as calculating the fluxes themselves.

Statistical validation primarily involves assessing the goodness-of-fit between the experimentally measured mass isotopomer distributions (MIDs) from L-ALANINE (13C3) and the MIDs simulated by the metabolic model with the estimated fluxes. A common method for this is the chi-square (χ²) test, which evaluates whether the weighted sum of squared residuals (SSR) between measured and simulated data falls within a statistically acceptable range.

Uncertainty analysis is performed to determine the confidence intervals for each estimated flux. These confidence intervals define the range within which the true metabolic flux likely lies and are crucial for determining if observed changes in flux between different conditions are statistically significant. Methods like parameter continuation or Monte Carlo simulations are used to explore the solution space and define the precision of the flux estimates. A well-determined flux will have a narrow confidence interval, whereas a poorly determined flux will have a wide one, indicating that the L-ALANINE (13C3) tracer did not provide sufficient information to resolve that specific reaction rate.

Validation-based model selection, which uses independent tracer data to test the predictive power of a model, is an advanced technique to prevent overfitting and improve the accuracy of flux estimates. This ensures that the metabolic model not only fits the initial experimental data but can also accurately predict the outcomes of a different labeling experiment.

Below is a table summarizing key statistical techniques used in the validation of flux estimates derived from L-ALANINE (13C3) tracing.

Table 1: Statistical Validation and Uncertainty Analysis Methods in 13C-MFA

Method Purpose Description
Goodness-of-Fit (e.g., Chi-Square Test) Assesses how well the model fits the experimental data. Compares the measured mass isotopomer distributions (MIDs) from the L-ALANINE (13C3) experiment with the MIDs predicted by the flux model. A statistically acceptable fit indicates the model is consistent with the data.
Confidence Interval Calculation Quantifies the precision of each estimated metabolic flux. Determines a range for each flux value, reflecting the uncertainty of the estimate. This is essential for hypothesis testing, such as comparing metabolic states under different conditions.
Sensitivity Analysis Identifies which fluxes have the greatest impact on the labeling patterns. Evaluates how sensitive the simulated MIDs are to changes in individual flux values. This helps understand which fluxes are most constrained by the L-ALANINE (13C3) data.

| Model Validation with Independent Data | Tests the predictive capability of the metabolic model. | A model fitted with data from one tracer (e.g., L-ALANINE (13C3)) is used to predict the labeling patterns from a different tracer. Agreement with experimental results increases confidence in the model's structure and the resulting flux map. |

Integration of L-ALANINE (13C3) Tracing Data with Omics Technologies

To achieve a holistic view of cellular regulation, data from L-ALANINE (13C3) metabolic flux analysis is increasingly integrated with other large-scale "omics" datasets. This systems biology approach connects the functional output of metabolic pathways (fluxes) with the abundance of the molecules that control them (proteins, metabolites), providing deeper mechanistic insights into cellular physiology and disease.

Integrating L-ALANINE (13C3) flux data with proteomics allows researchers to correlate changes in metabolic pathway activity with the expression levels of the enzymes catalyzing those reactions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a quantitative proteomic technique that perfectly complements MFA. thermofisher.comsigmaaldrich.com In SILAC, cells are cultured in media containing "light" (natural abundance) or "heavy" (e.g., ¹³C, ¹⁵N-labeled) amino acids, typically arginine and lysine, to differentially label the entire proteome of distinct cell populations. thermofisher.comsigmaaldrich.com

By combining these approaches, a biological system can be perturbed (e.g., by drug treatment or genetic modification), and the resulting changes can be monitored at both the flux and protein levels. For example, L-ALANINE (13C3) tracing might reveal a significant increase in flux through the pentose (B10789219) phosphate pathway. A parallel SILAC experiment could then determine if this increased flux is accompanied by the upregulation of key enzymes like Glucose-6-Phosphate Dehydrogenase. This combined analysis helps distinguish between regulation driven by changes in enzyme concentration versus allosteric regulation or substrate availability.

Furthermore, dynamic SILAC experiments can measure protein synthesis and degradation rates, providing another layer of information that can be linked to metabolic activity. nih.gov

Table 2: Integrating L-ALANINE (13C3) Fluxomics with SILAC Proteomics

Biological Question L-ALANINE (13C3) Flux Data SILAC Proteomics Data Integrated Insight
How does a cell adapt its metabolism to stress? Quantifies the rerouting of carbon through central metabolic pathways (e.g., glycolysis, TCA cycle). Measures relative changes in the abundance of thousands of proteins, including metabolic enzymes. Reveals if metabolic reprogramming is achieved by altering enzyme levels or through post-translational/allosteric regulation.
What is the mechanism of action of a drug targeting metabolism? Identifies specific pathways inhibited or activated by the drug, pinpointing the site of metabolic action. Identifies off-target effects on protein expression and confirms downregulation of the target protein. Provides a comprehensive view of both the direct metabolic impact and the broader cellular response to the drug.

| How do cancer cells rewire metabolism for proliferation? | Measures increased flux towards anabolic pathways for nucleotide, lipid, and amino acid synthesis. | Shows increased expression of enzymes involved in these specific anabolic pathways. | Connects the functional demand for biomass production with the underlying enzymatic machinery. |

While L-ALANINE (13C3) tracing quantifies the rate of metabolic reactions (fluxes), metabolomics provides a snapshot of the concentrations of intracellular metabolites. The integration of these two datasets offers a powerful approach for a more complete understanding of metabolic regulation and for refining metabolic network models. oup.com

Untargeted metabolomics, typically performed using high-resolution mass spectrometry, can measure the relative abundance of hundreds or thousands of metabolites simultaneously. When combined with L-ALANINE (13C3) flux analysis, this allows researchers to see how changes in pathway fluxes correlate with the pool sizes of related metabolites. For example, a bottleneck in a pathway might be identified by observing a low flux downstream of a particular reaction, coupled with the accumulation of the substrate metabolite for that reaction.

This combined approach has been used to study metabolism in various contexts. In one study, a combination of ¹³C-assisted metabolomics and metabolic flux analysis was used to understand the metabolic impact of glutamate on Pichia pastoris. The analysis revealed that glutamate addition not only increased the intracellular pools of many amino acids but also significantly redistributed the fluxes in the central carbon metabolism to meet the increased demand for energy and redox cofactors. Similarly, in plant biology, combining metabolomics and fluxomics has been used to identify steps limiting oil synthesis in maize embryos. oup.com

By providing both flux and concentration data, this integrated strategy is invaluable for building and validating more accurate and comprehensive models of metabolic pathways, ultimately leading to a more precise reconstruction of cellular metabolism.

Table 3: Example Data from a Hypothetical Integrated Fluxomics and Metabolomics Study

Metabolic Pathway Condition Relative Flux (from L-ALANINE (13C3)) Key Metabolite Relative Pool Size (from Metabolomics) Interpretation
Glycolysis Control 100 Glucose-6-Phosphate 1.0 Baseline metabolic state.
Treatment 50 Glucose-6-Phosphate 3.5 Treatment inhibits a downstream glycolytic enzyme, causing flux to decrease and the substrate (G6P) to accumulate.
TCA Cycle Control 100 Citrate 1.0 Baseline TCA cycle activity.
Treatment 150 Citrate 0.8 Treatment enhances TCA cycle activity, leading to increased flux and consumption of citrate, thus lowering its steady-state pool size.
Anaplerosis Control 20 α-Ketoglutarate 1.0 Baseline anaplerotic input.

Applications of L Alanine 13c3 in Elucidating Metabolic Pathways

Central Carbon Metabolism Studiesbenchchem.comnih.gov

L-Alanine (13C3) serves as a powerful tracer for investigating central carbon metabolism. Upon entering the cell, it is converted to pyruvate (B1213749), a critical hub in cellular metabolism. This allows the 13C label to be tracked as it enters fundamental pathways like glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. Studies in various models, from pancreatic cancer cells to zebrafish embryos, have utilized L-Alanine (13C3) to map carbon redistribution and understand the bioenergetic and anabolic contributions of alanine (B10760859). aacrjournals.org

L-Alanine (13C3) is instrumental in tracing the flow of carbons in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. Alanine, primarily released from muscle tissue, is a major substrate for gluconeogenesis in the liver. By introducing L-Alanine (13C3), researchers can follow the labeled carbons as they are converted to pyruvate and subsequently incorporated into glucose. This process is central to the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver and is crucial for maintaining blood glucose levels during fasting.

Research using L-Alanine (13C3) has quantified the contribution of alanine to glucose production in various physiological and pathological states. For instance, studies in fasted mammals have infused [U-13C]alanine to measure its incorporation into circulating glucose and tissue glycolytic intermediates, revealing the broad contribution of this amino acid to glucose homeostasis. In zebrafish embryos, injecting L-Alanine-13C3 has been used to track gluconeogenic flux via GC-MS analysis of extracted metabolites.

Table 1: Research Findings on L-Alanine (13C3) in Glycolysis and Gluconeogenesis Tracing

Research Area Model System Key Findings Reference(s)
Gluconeogenesis Quantification Fasted Mammals Infusion of [U-¹³C]alanine demonstrated its contribution to circulating glucose and glycolytic intermediates in tissues like the liver and kidney.
Glucose-Alanine Cycle General Metabolism L-Alanine serves as a key gluconeogenic precursor, linking amino acid metabolism in muscle with glucose production in the liver.
Developmental Metabolism Zebrafish Embryos Injection of L-Alanine-¹³C₃ enabled the tracing and analysis of gluconeogenic flux during embryonic development. oup.com

The conversion of L-Alanine (13C3) to labeled pyruvate provides a direct entry point for isotopic tracers into the tricarboxylic acid (TCA) cycle. Pyruvate is decarboxylated to form acetyl-CoA, which then condenses with oxaloacetate to form citrate, initiating the cycle. Tracking the ¹³C label from L-Alanine (13C3) through TCA cycle intermediates like citrate, succinate, fumarate, and malate (B86768) allows for the detailed study of cycle dynamics and anaplerosis (the replenishment of cycle intermediates). embopress.org

Stable-isotope tracing with L-Alanine (13C3) in pancreatic ductal adenocarcinoma (PDAC) cells revealed significant labeling in TCA cycle intermediates, demonstrating that alanine contributes substantially to the bioenergetic and anabolic pathways in these cancer cells. aacrjournals.orgaacrjournals.org The uptake of alanine and its subsequent mitochondrial import can fuel oxidative TCA cycling. aacrjournals.org In another study, treating macrophages with L-Alanine (13C3) showed that it was metabolized to labeled acetyl-CoA, which then entered the TCA cycle, leading to M+2 labeled intermediates such as citrate, succinate, and fumarate. embopress.org

Table 2: Incorporation of ¹³C from L-Alanine (13C3) into TCA Cycle Intermediates

Precursor Labeled Intermediate Key TCA Cycle Metabolites Labeled Observed Biological Context Reference(s)
L-Alanine (13C3) [¹³C₃]Pyruvate [¹³C₂]Acetyl-CoA Central entry point for the label into the TCA cycle.
[¹³C₂]Acetyl-CoA [¹³C₂]Citrate, [¹³C₂]Succinate, [¹³C₂]Fumarate, [¹³C₂]Malate Labeling indicates a complete turn of the TCA cycle. Macrophage metabolism, Pancreatic cancer cells. embopress.org

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, producing NADPH for reductive biosynthesis and protection from oxidative stress, as well as ribose-5-phosphate (B1218738) for nucleotide synthesis. escholarship.org While L-Alanine (13C3) does not directly enter the PPP, its contribution can be inferred through its connection to glycolysis.

The glycolytic intermediate glucose-6-phosphate is the entry point for the PPP. escholarship.org By tracing the carbons from L-Alanine (13C3) through gluconeogenesis to form labeled glucose-6-phosphate, it is possible to follow the subsequent flux of these labeled carbons into the PPP. physiology.org For example, [1,2,3-¹³C₃]glucose-6-phosphate, which can be produced from L-Alanine (13C3)-derived pyruvate via gluconeogenesis, can enter the PPP. The oxidative phase of the PPP would then lead to the loss of the C1 carbon, producing [1,2-¹³C₂]fructose-6-phosphate and other labeled pentoses. This indirect tracing method helps elucidate how alanine metabolism can support the biosynthetic and antioxidant demands of the cell via the PPP. escholarship.org

Tricarboxylic Acid (TCA) Cycle Dynamics and Anaplerosis

Amino Acid Metabolism Researchbenchchem.comcymitquimica.com

L-Alanine (13C3) is a cornerstone tool for studying amino acid metabolism, as it allows for the precise tracking of both the carbon skeleton and, when combined with ¹⁵N labeling, the amino group of alanine. This enables detailed analysis of transamination reactions and the metabolic interplay between different amino acids. aacrjournals.org

The primary catabolic route for alanine is its reversible conversion to pyruvate, a reaction catalyzed by alanine transaminase (ALT). This transamination reaction involves the transfer of alanine's amino group to α-ketoglutarate, forming glutamate (B1630785) and pyruvate. Using L-Alanine (13C3) allows researchers to follow the fate of the three-carbon backbone as it becomes pyruvate, which can then enter various metabolic pathways, including the TCA cycle or gluconeogenesis.

This interconversion is a critical link between carbohydrate and amino acid metabolism, allowing cells to adjust metabolic flux based on energy needs and nutrient availability. For example, in pancreatic cancer cells, which selectively express the mitochondrial isoform of glutamic-pyruvic transaminase (GPT2), L-Alanine (13C3) tracing has shown that alanine utilization occurs primarily in the mitochondria to supply pyruvate for the TCA cycle.

Alanine metabolism is intricately linked with the metabolism of key neurotransmitters, particularly the excitatory amino acid glutamate and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). researchgate.net The transamination of alanine directly produces glutamate from α-ketoglutarate. Therefore, using L-Alanine (13C3, 15N) allows for dual tracking of both the carbon and nitrogen flow from alanine to glutamate.

Studies have shown that alanine can serve as a precursor for neurotransmitters. researchgate.net Glutamate, synthesized from alanine-derived nitrogen, is the precursor for GABA synthesis via the enzyme glutamate decarboxylase. mdpi.com Research in astrocytes and neurons using ¹³C-labeled alanine has helped to delineate the complex trafficking of these amino acids between different cell types in the brain, contributing to the understanding of the glutamate-glutamine cycle and nitrogen exchange in the central nervous system. researchgate.net

Table 3: Metabolic Links Between L-Alanine and Neurotransmitter Amino Acids

Starting Metabolite Key Enzyme Product(s) Metabolic Significance Reference(s)
L-Alanine, α-Ketoglutarate Alanine Transaminase (ALT/GPT) Pyruvate, Glutamate Links alanine metabolism directly to the synthesis of the primary excitatory neurotransmitter, glutamate. embopress.org
Glutamate Glutamate Decarboxylase (GAD) GABA, CO₂ GABA is the primary inhibitory neurotransmitter in the brain, synthesized directly from glutamate. mdpi.com

Table of Compound Names

Compound Name
L-Alanine (13C3)
L-Alanine
Pyruvate
Glucose
Lactate (B86563)
Acetyl-CoA
Oxaloacetate
Citrate
Succinate
Fumarate
Malate
Glucose-6-phosphate
NADPH
Ribose-5-phosphate
Fructose-6-phosphate
α-Ketoglutarate
Glutamate
GABA (γ-Aminobutyric acid)
Glutamine
Glycerol
Aspartate
Threonine
Phenylalanine
Tyrosine
Glycine
Serine
Cysteine
Valine
Leucine
Isoleucine
Proline
Histidine
Tryptophan
Methionine
Lysine
Asparagine
l-citrulline
l-ornithine
β-Alanine
Palmitic acid
Stearic acid
Oleic acid
Isocitrate
Chorismate
Erythrose 4-phosphate
Phosphoenolpyruvate (PEP)
UDP-N-acetylglucosamine
UDP-glucose
Trehalose
Myoinositol
Glucose-1-phosphate
N-carbamoyl-L-aspartate
N-α-acetyl-lysine
D-ribose
D-ribose-5-phosphate
Glycerol 3-phosphate
Phosphatidylcholine

Contributions to Protein Synthesis and Turnover

Stable isotope-labeled amino acids, including L-Alanine (13C3), are instrumental in studying the dynamics of protein synthesis and degradation, collectively known as protein turnover. By introducing L-Alanine (13C3) into a biological system, scientists can monitor its incorporation into newly synthesized proteins over time. This approach, often part of a broader methodology called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the quantification of protein synthesis rates. Conversely, by observing the rate at which the 13C label is lost from the protein pool, researchers can determine the rate of protein degradation.

These studies are crucial for understanding how cells and organisms adapt to different physiological and pathological states by modulating their proteomes. For instance, measuring protein turnover can reveal how quickly an organism can alter the abundance of specific proteins in response to environmental changes. The use of L-Alanine (13C3) and other labeled amino acids provides a direct and quantitative measure of these dynamic processes, offering insights that are not achievable through static measurements of protein levels alone. eurisotop.com

Table 1: Research Findings on L-Alanine (13C3) in Protein Synthesis and Turnover

Research AreaKey FindingCitation
Quantitative Proteomics L-Alanine (13C3) is used in SILAC to compare protein expression levels between different samples accurately.
Proteome Dynamics The rate of incorporation and loss of L-Alanine (13C3) in proteins allows for the measurement of individual protein turnover rates.
Metabolic Labeling In-vivo studies using dietary administration of labeled amino acids like L-Alanine (13C3) enable the study of proteome dynamics in whole organisms.
Pancreatic Cancer Metabolism Tracing with 13C3-alanine revealed significant incorporation into proteinogenic amino acids in pancreatic ductal adenocarcinoma (PDAC) cells.

Urea (B33335) Cycle and Nitrogen Metabolism Interactions

L-Alanine plays a central role in the transport of nitrogen between tissues, particularly from the muscle to the liver, a process known as the glucose-alanine cycle. dacollege.org In peripheral tissues like muscle, amino groups from the breakdown of other amino acids are transferred to pyruvate, forming alanine. dacollege.org This newly synthesized alanine is then released into the bloodstream and transported to the liver.

In the liver, alanine undergoes transamination, where its amino group is transferred to α-ketoglutarate to form glutamate. The nitrogen from glutamate can then enter the urea cycle, a series of biochemical reactions that convert toxic ammonia (B1221849) into urea for excretion. The remaining carbon skeleton of alanine, pyruvate, can be used for gluconeogenesis to produce glucose, which can be returned to the muscles for energy. dacollege.org

The use of L-Alanine (13C3), often in combination with 15N-labeled alanine, allows for the simultaneous tracing of both the carbon and nitrogen atoms. medchemexpress.com This dual-labeling approach provides a powerful tool to quantify the fluxes through the glucose-alanine cycle and the urea cycle, offering detailed insights into nitrogen homeostasis and its interplay with glucose metabolism under various physiological conditions, such as fasting or exercise.

Table 2: L-Alanine's Role in the Urea Cycle and Nitrogen Metabolism

ProcessDescriptionKey EnzymesCitation
Glucose-Alanine Cycle Transport of nitrogen from muscle to the liver and glucose from the liver to the muscle.Alanine Transaminase (ALT) dacollege.org
Transamination in Liver Alanine's amino group is transferred to α-ketoglutarate, forming glutamate.Alanine Transaminase (ALT)
Urea Cycle Entry Nitrogen from glutamate is converted to urea for excretion.Enzymes of the Urea Cycle
Gluconeogenesis The pyruvate backbone of alanine is used to synthesize new glucose.Gluconeogenic Enzymes dacollege.org

Lipid Metabolism Intersections

The metabolic fate of L-alanine is not limited to protein and glucose metabolism; its carbon skeleton can also be channeled into lipid synthesis.

De Novo Lipogenesis Tracking

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors. L-Alanine (13C3) can be used to trace the contribution of alanine's carbon atoms to the synthesis of new fatty acids. After being converted to pyruvate, the 13C-labeled carbons can enter the tricarboxylic acid (TCA) cycle. Citrate, an intermediate of the TCA cycle, can be exported from the mitochondria to the cytoplasm, where it is cleaved to provide acetyl-CoA, the primary building block for fatty acid synthesis.

Studies have shown that in certain cell types, such as macrophages and pancreatic cancer cells, L-alanine can be a significant source of carbons for DNL. By measuring the incorporation of 13C from L-Alanine (13C3) into fatty acids like palmitic acid, stearic acid, and oleic acid, researchers can quantify the contribution of alanine to lipid biosynthesis. This is particularly relevant in the context of cancer metabolism, where rapidly proliferating cells often exhibit increased DNL to support membrane biogenesis.

Integration with Fatty Acid Synthesis

The integration of L-alanine metabolism with fatty acid synthesis is a key aspect of cellular metabolic flexibility. The conversion of L-alanine to acetyl-CoA provides a direct link between amino acid catabolism and lipid anabolism. Research using L-Alanine (13C3) has demonstrated that labeled acetyl-CoA derived from alanine enters the fatty acid synthesis pathway, leading to the production of labeled fatty acids. This connection highlights how cells can utilize various substrates to fuel their biosynthetic needs. In macrophages, for example, exogenous L-alanine has been shown to promote fatty acid biosynthesis, a process that can be tracked using L-Alanine (13C3).

Specific Organ, Tissue, and Cell Type Metabolism Studies

The versatility of L-Alanine (13C3) as a metabolic tracer extends to the investigation of metabolism in specific biological contexts, from isolated cells to whole organs.

In Vitro Cell Culture Models (e.g., Astrocytes, Neurons, Cancer Cells)

In vitro cell culture models provide a controlled environment to dissect the metabolic roles of different cell types. The use of L-Alanine (13C3) in these systems has yielded significant insights into cell-specific metabolic pathways.

Astrocytes and Neurons: Studies using [3-13C]alanine in primary cultures of astrocytes and neurons have revealed distinct metabolic fates for alanine in these two cell types. nih.gov Astrocytes predominantly convert alanine to lactate, with approximately 90% of the consumed [3-13C]alanine being transformed into [3-13C]lactate. In contrast, neurons show a much lower conversion to lactate (around 12.5%) and instead utilize the carbon skeleton of alanine to synthesize neurotransmitter amino acids like glutamate and GABA. nih.gov This has led to the proposal of a "lactate-alanine shuttle" between astrocytes and neurons, complementing the well-known glutamate-glutamine cycle and facilitating nitrogen exchange in the brain. nih.gov

Cancer Cells: In the context of cancer, L-Alanine (13C3) has been employed to study the metabolic reprogramming that is a hallmark of many tumors. For instance, in pancreatic ductal adenocarcinoma (PDAC) cells, stable-isotope tracing with 13C3-alanine has shown that alanine contributes significantly to the TCA cycle and the synthesis of various metabolites, including other amino acids and fatty acids. These studies have highlighted the importance of alanine as a nutrient source for cancer cells and have identified specific transporters and enzymes involved in its metabolism as potential therapeutic targets. For example, in non-small-cell lung cancer (NSCLC) cells resistant to glutaminase (B10826351) inhibitors, tracing with 13C3-alanine revealed an increased catabolism of alanine to fuel the TCA cycle, compensating for the reduced glutamine availability. semanticscholar.org

Table 3: L-Alanine (13C3) Metabolism in Different Cell Types

Cell TypePrimary Metabolic Fate of AlanineKey Research FindingCitation
Astrocytes Conversion to Lactate90% of [3-13C]alanine is converted to [3-13C]lactate, suggesting a role in a lactate-alanine shuttle with neurons. nih.gov
Neurons Synthesis of Neurotransmitters[3-13C]alanine is used to produce labeled glutamate and GABA. nih.gov
Pancreatic Cancer Cells (PDAC) Anaplerosis and Biosynthesis13C3-alanine contributes to the TCA cycle, amino acid synthesis, and de novo lipogenesis.
Non-Small-Cell Lung Cancer (NSCLC) Cells Fueling TCA CycleResistant cells increase 13C3-alanine catabolism to overcome glutaminase inhibition. semanticscholar.org

Ex Vivo Tissue Perfusion Studies (e.g., Isolated Heart, Liver)

Ex vivo tissue perfusion allows for the study of organ metabolism in a controlled environment, isolated from systemic influences. The use of L-ALANINE (13C3) in these systems has yielded significant findings in cardiac and hepatic metabolism.

In studies of the isolated perfused heart , L-ALANINE (13C3) has been used to probe the metabolic fate of pyruvate, a key intermediate in energy metabolism. For instance, in post-ischemic hearts, the conversion of [3-13C]pyruvate to [3-13C]alanine, tracked using 13C nuclear magnetic resonance (NMR) spectroscopy, provides a measure of non-oxidative pyruvate metabolism. This is compared to the formation of 13C-labeled glutamate, an indicator of pyruvate oxidation through the tricarboxylic acid (TCA) cycle. Such studies have revealed that following a period of ischemia, the activity of pyruvate dehydrogenase (PDH), the enzyme that commits pyruvate to the TCA cycle, is transiently reduced. By measuring the ratio of labeled glutamate to alanine, researchers can assess the extent of pyruvate oxidation and the efficacy of interventions aimed at improving metabolic recovery after ischemia. Furthermore, in models of low-flow myocardial ischemia, the ratio of [4-13C]glutamate to [3-13C]alanine enrichment helps to estimate the proportion of TCA cycle activity supported by glucose-derived pyruvate versus other substrates like fatty acids.

In the isolated perfused rat liver , L-ALANINE (13C3) has been instrumental in studying gluconeogenesis, the process of generating glucose from non-carbohydrate precursors, with alanine being a major substrate. nih.gov NMR studies have traced the 13C label from alanine as it enters the TCA cycle primarily via pyruvate carboxylase. nih.gov These experiments have quantified the relative fluxes through different metabolic pathways, such as the ratio of pyruvate dehydrogenase to pyruvate carboxylase activity. nih.gov Additionally, by analyzing the labeling patterns of resulting metabolites like aspartate and glutamate, researchers have gained insights into the exchange rates of enzymatic reactions and the compartmentalization of metabolic processes within the liver.

Interactive Data Table: Key Findings from Ex Vivo Perfusion Studies with L-ALANINE (13C3)
OrganModelKey FindingMetabolic Pathway InvestigatedAnalytical TechniqueReference
HeartPost-ischemic Rabbit HeartTransient reduction in pyruvate dehydrogenase (PDH) activity post-ischemia.Pyruvate Oxidation vs. Transamination13C NMR
HeartCanine Model of Low-Flow IschemiaEstimated the contribution of glucose-derived pyruvate to TCA cycle activity.TCA Cycle Substrate Utilization13C NMR
LiverPerfused Rat LiverAlanine enters the TCA cycle mainly via pyruvate carboxylase during gluconeogenesis.Gluconeogenesis, TCA Cycle13C NMR nih.gov
LiverPerfused Rat LiverRevealed differential exchange rates of aminotransferases and citric acid cycle reactions.Amino Acid Metabolism, TCA Cycle13C NMR

Animal Model Research Applications (e.g., Rodent Metabolism)

In vivo studies using animal models, particularly rodents, are crucial for understanding systemic metabolism. L-ALANINE (13C3) is a valuable tool in these investigations. otsuka.co.jp

In conscious rats, infusions of 13C-labeled glucose are used to assess myocardial glucose metabolism. The resulting 13C enrichment in tissue alanine and glutamate pools allows for the estimation of the contribution of circulating glucose to both glycolysis and TCA cycle activity. physiology.org For example, the ratio of [3-13C]alanine to [1-13C]glucose indicates the fraction of myocardial glycolytic flux derived from plasma glucose. physiology.org Similarly, the [4-13C]glutamate-to-[3-13C]alanine ratio reflects the portion of TCA cycle activity fueled by pyruvate oxidation. physiology.org

Studies in fasted rats using hyperpolarized [1-13C]pyruvate have demonstrated the ability to detect differences in liver metabolism. The conversion of pyruvate to lactate and alanine, catalyzed by lactate dehydrogenase and alanine transaminase respectively, can be monitored in real-time. Significant differences in the lactate-to-alanine ratio were observed between normal and fasted rat livers, highlighting the sensitivity of this technique in detecting physiological changes in enzyme activity. Furthermore, bolus-based stable isotope labeling experiments in mouse models have been optimized to trace TCA cycle alterations, with fully labeled pyruvate and lactate serving as effective precursors.

Metabolomic and proteomic analyses in mice infected with multidrug-resistant bacteria have shown a strong correlation between L-alanine metabolism and survival. embopress.org Exogenous L-alanine was found to promote the phagocytosis of several bacterial pathogens. embopress.org

Interactive Data Table: Research Findings in Animal Models Using L-ALANINE (13C3)
Animal ModelResearch FocusKey FindingAnalytical TechniqueReference
Conscious RatMyocardial Glucose MetabolismQuantified the contribution of plasma glucose to glycolysis and the TCA cycle under different insulin (B600854) and glucose levels.13C NMR physiology.org
Fasted RatLiver MetabolismObserved significant differences in the lactate-to-alanine ratio, reflecting altered alanine transaminase activity.Hyperpolarized 13C MRS/MRSI
MouseTCA Cycle DynamicsOptimized bolus administration of 13C-labeled precursors for studying the TCA cycle in various tissues.Mass Spectrometry
MouseBacterial InfectionL-alanine promotes macrophage phagocytosis of multidrug-resistant bacteria.Metabolomics, Proteomics embopress.org

Plant Metabolism (e.g., Tea Plants)

L-ALANINE (13C3) is also employed in plant science to unravel complex metabolic networks. A notable example is its use in studying the biosynthesis of theanine in tea plants (Camellia sinensis).

Theanine is a unique amino acid that contributes significantly to the taste and quality of tea. It was long believed that ethylamine (B1201723), a precursor to theanine, was derived from the decarboxylation of L-alanine. However, stable isotope-labeled precursor tracing studies using L-ALANINE (13C3) have overturned this long-held assumption. These studies revealed that L-alanine is not a direct precursor of ethylamine but is instead converted to L-glutamate, which then participates in theanine biosynthesis. This research clarified a key step in the metabolic pathway of a commercially and culturally important plant compound.

Furthermore, shading tea plants, a practice used to enhance the quality of green tea, has been shown to promote nitrogen metabolism, leading to an increase in amino acids, including those derived from alanine. Isotopic labeling studies can help quantify these shifts in carbon and nitrogen allocation under different growing conditions. mdpi.com

Interactive Data Table: Insights into Plant Metabolism with L-ALANINE (13C3)
PlantResearch QuestionKey FindingMetabolic PathwayReference
Tea Plant (Camellia sinensis)Theanine BiosynthesisL-alanine is a precursor to L-glutamate, not directly to ethylamine, in the theanine synthesis pathway.Amino Acid Metabolism
Tea Plant (Camellia sinensis)Effect of ShadingShading promotes nitrogen metabolism and increases amino acid content.Carbon and Nitrogen Metabolism

Microorganism and Microbial Community Metabolism

Understanding the metabolism of microorganisms is fundamental to fields ranging from biotechnology to human health. 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes, and L-ALANINE (13C3) can be a key tracer in these studies. plos.org

In 13C-MFA, microorganisms are cultured with a 13C-labeled substrate. The resulting labeling patterns in key metabolites, particularly proteinogenic amino acids like alanine, are measured by techniques such as mass spectrometry. shimadzu.com This data is then used in computational models to calculate the flow of carbon through the central metabolic network. shimadzu.com For example, analyzing the labeling pattern of alanine, which is synthesized from pyruvate, can help determine the relative activity of glycolysis versus the pentose phosphate pathway. shimadzu.comroyalsocietypublishing.org

This approach is not limited to single organisms. While challenging, methods are being developed to apply 13C-MFA to microbial communities to understand the metabolic interactions and metabolite exchange between different species. plos.orgroyalsocietypublishing.org Studies have also investigated the uptake and metabolism of L-alanine by specific bacteria, which is crucial for developing new diagnostic and therapeutic strategies for infectious diseases. For instance, research has shown that the accumulation of labeled L-alanine can reflect the proliferative activity of Escherichia coli. In soil microbial communities, amino acids like alanine are rapidly consumed and incorporated into microbial biomass, indicating their importance in carbon and nitrogen cycling. researchgate.net

Interactive Data Table: Applications of L-ALANINE (13C3) in Microbial Metabolism
Organism/CommunityApplicationKey InsightTechniqueReference
Escherichia coliMetabolic Flux AnalysisAlanine labeling patterns reveal fluxes through central carbon metabolism (e.g., glycolysis vs. PPP).13C-MFA, GC-MS shimadzu.comroyalsocietypublishing.org
Microbial CommunitiesInter-species MetabolismPeptide-based 13C-MFA can infer species-specific fluxes within a community.13C-MFA plos.org
Escherichia coliBacterial GrowthL-alanine uptake reflects proliferative activity.Isotope Tracing
Soil MicrobesNutrient CyclingAlanine is rapidly utilized by soil microorganisms, highlighting its role in C and N cycling.13C-PLFA researchgate.net

Enzymatic Mechanisms and Kinetic Isotope Effects with L Alanine 13c3

Elucidation of Enzyme Reaction Mechanisms using L-ALANINE (13C3)

L-Alanine (13C3), a stable isotope-labeled version of L-alanine, serves as a powerful tool for elucidating the intricate mechanisms of enzyme-catalyzed reactions. By replacing carbon-12 atoms with carbon-13 atoms at specific positions within the alanine (B10760859) molecule, researchers can trace the metabolic fate of these labeled carbons through various biochemical pathways. This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to be processed by enzymes in a manner nearly identical to its unlabeled counterpart. The primary analytical techniques used to monitor the transformation of L-alanine (13C3) are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods enable the precise determination of which bonds are broken and formed during a reaction, providing invaluable insights into the step-by-step process of enzymatic catalysis.

A notable example of the application of L-alanine (13C3) is in the study of transamination reactions. Transaminases, a class of enzymes crucial for amino acid metabolism, catalyze the transfer of an amino group from an amino acid to a keto acid. When L-alanine (13C3) is used as a substrate, the labeled carbon backbone can be tracked as it is converted to pyruvate (B1213749) (13C3). The appearance of the 13C label in pyruvate and subsequently in other metabolites downstream of pyruvate, such as those in the tricarboxylic acid (TCA) cycle, confirms the enzymatic conversion and allows for the quantification of flux through these pathways.

Furthermore, studies on enzymes like alanine racemase, which interconverts L-alanine and D-alanine, have utilized isotopically labeled substrates to understand the reaction mechanism. ebi.ac.uk While these studies may not have exclusively used L-alanine (13C3), the principles of using labeled substrates to follow the breaking and making of covalent bonds are central. For instance, in the alanine racemase reaction, a proton is abstracted from the alpha-carbon of alanine. ebi.ac.uk Using a substrate with a labeled carbon backbone would allow researchers to observe the stereochemical outcome of the reaction and probe the nature of the carbanionic intermediate formed.

In the context of L-alanine dehydrogenase, which catalyzes the reversible conversion of L-alanine to pyruvate, ammonia (B1221849), and NADH, L-alanine (13C3) can be used to follow the oxidative deamination process. The transfer of the 13C label from alanine to pyruvate provides direct evidence of the reaction's progression and can be used to study the enzyme's kinetics and substrate specificity.

The use of L-alanine (13C3) is not limited to isolated enzyme systems. In cellular or even whole-organism studies, it serves as a tracer to map metabolic networks. For instance, in studies of pancreatic cancer cells, L-alanine (13C3) has been used to trace the contribution of alanine to various metabolic pathways, including the TCA cycle and the synthesis of other amino acids and fatty acids. Such studies are crucial for understanding the metabolic reprogramming that occurs in disease states and for identifying potential therapeutic targets.

Enzyme StudiedReaction CatalyzedRole of L-ALANINE (13C3)Key Findings
Alanine Transaminase L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-GlutamateTracer to follow the carbon skeletonQuantifies flux through transamination and connected pathways.
Alanine Racemase L-Alanine ⇌ D-AlanineProbe for stereochemical changesElucidates the mechanism involving a carbanionic intermediate. ebi.ac.uk
L-Alanine Dehydrogenase L-Alanine + NAD+ + H2O ⇌ Pyruvate + NH3 + NADH + H+Substrate to monitor oxidative deaminationConfirms reaction progression and aids in kinetic studies.

Kinetic Isotope Effects (KIE) Studies

Kinetic isotope effects (KIEs) are a powerful tool for investigating the rate-limiting steps and transition state structures of enzyme-catalyzed reactions. A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. For L-alanine (13C3), the replacement of 12C with 13C can lead to a measurable KIE if a C-C or C-H bond involving the labeled carbon is broken or formed in the rate-determining step of the reaction.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is cleaved in the rate-limiting step of a reaction. In the context of reactions involving L-alanine, a primary 13C KIE would be expected in a decarboxylation reaction where the C1-C2 bond is broken. For example, in the reaction catalyzed by dialkylglycine decarboxylase, a significant 13C KIE was observed for the decarboxylation of a substrate analogue, providing evidence for a concerted Cα-decarboxylation/C4'-protonation mechanism. While this study did not use L-alanine (13C3) directly for the decarboxylation step, it highlights the principle. If an enzyme were to catalyze the decarboxylation of L-alanine, the use of L-alanine-1-13C would be expected to show a primary KIE.

Reaction TypeLabeled PositionExpected Primary KIEMechanistic Insight
Decarboxylation C1> 1C-C bond cleavage is rate-limiting.
Peptide Bond Formation C1 (carboxyl)> 1Nucleophilic attack or tetrahedral intermediate collapse is rate-limiting.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position where no bond is broken or formed during the reaction. These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the labeled atom in the transition state. For example, a change in the hybridization of a carbon atom from sp3 to sp2, or vice versa, can lead to a measurable secondary KIE.

In the transamination of L-alanine, the alpha-carbon (C2) undergoes a change in its bonding environment as the amino group is removed and replaced by a keto group. While the C-N bond is broken and a C=O bond is formed, the bonds to the carbon itself are not directly cleaved in the same way as in decarboxylation. A study on dialkylglycine decarboxylase observed a secondary KIE with a deuterated cofactor, indicating changes in the cofactor's environment during the reaction. Similarly, studies on the oxidation of amines by flavoproteins have used 13C KIEs to probe the transition state of C-H bond cleavage. While direct studies of secondary 13C KIEs with L-alanine (13C3) are not extensively reported in the provided context, the principles suggest they could be used to study the transition states of enzymes like alanine transaminase.

Isotopic Substitution SiteReaction StudiedObserved/Expected SKIEMechanistic Implication
Cofactor (e.g., [C4'-(2)H]PLP) Dialkylglycine Decarboxylase0.92 ± 0.02 Indicates changes in the cofactor's environment during catalysis.
Substrate (remote) General Enzymatic ReactionsSmall (≠ 1)Reflects changes in hybridization or steric environment at the labeled position in the transition state.

Primary Isotope Effects

Flux Control Analysis in Metabolic Networks

L-alanine (13C3) is a key tracer in metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing L-alanine (13C3) into a biological system, such as a cell culture or a whole organism, and analyzing the distribution of the 13C label in various metabolites over time, researchers can construct a detailed map of metabolic activity.

The core principle of 13C-MFA is that the pattern of 13C incorporation into downstream metabolites is a direct reflection of the relative activities of the enzymatic reactions that produced them. For example, when pancreatic cancer cells are cultured with L-alanine (13C3), the 13C label is incorporated into pyruvate through the action of alanine transaminase. This 13C-labeled pyruvate can then enter the TCA cycle, leading to the labeling of intermediates like citrate, succinate, and malate (B86768). The specific pattern and extent of labeling in these TCA cycle intermediates can reveal the relative contributions of alanine versus other carbon sources (like glucose or glutamine) to mitochondrial metabolism.

Furthermore, the 13C label from alanine can be traced into other biosynthetic pathways. For instance, labeled pyruvate can be converted to acetyl-CoA, which is a precursor for fatty acid synthesis, or it can be used in the synthesis of other amino acids. Studies in pancreatic cancer have shown significant labeling from L-alanine (13C3) in proteinogenic amino acids and de novo synthesized fatty acids, highlighting the importance of alanine as a carbon source for both energy production and biomass synthesis in these cells.

In a broader context, 13C-MFA with tracers like L-alanine (13C3) has been applied to understand the metabolism of various organisms, from bacteria to humans. For example, in studies of Mycobacterium tuberculosis, 13C-labeled substrates have been used to elucidate the metabolic adaptations of the bacterium within its host macrophage. These studies can reveal which nutrients the pathogen scavenges from its host and how it reconfigures its metabolism to survive and replicate.

The data obtained from 13C tracing experiments are often complex, representing the integrated activity of numerous enzymes. Computational models are used to fit the experimental labeling data to a metabolic network model, thereby estimating the fluxes through each reaction in the network. This quantitative approach provides a system-level understanding of metabolism and can identify enzymes that exert significant control over metabolic fluxes, making them potential targets for therapeutic intervention or metabolic engineering.

TracerBiological SystemMetabolic Pathways TracedKey Insights from Flux Analysis
L-ALANINE (13C3) Pancreatic Cancer CellsTCA Cycle, Fatty Acid Synthesis, Amino Acid SynthesisAlanine is a significant carbon source for both bioenergetics and anabolism.
L-ALANINE (13C3) Mycobacterium tuberculosis in MacrophagesCentral Carbon Metabolism, Amino Acid MetabolismReveals nutrient acquisition and metabolic adaptations of the pathogen.
[U-13C]glucose PigsGluconeogenesis, TCA CycleQuantifies the contribution of different precursors (like alanine) to glucose production.

Advanced Research Perspectives and Future Directions

Development of Novel Isotopic Labeling Strategies

The evolution of stable isotope tracing has moved beyond uniform labeling towards more sophisticated strategies that offer higher resolution in metabolic flux analysis. While uniformly labeled tracers like L-Alanine (13C3) are fundamental for studying central carbon metabolism, novel strategies provide more granular insights into specific pathway activities. mdpi.com

Researchers are increasingly employing position-specific or partial labeling to probe distinct enzymatic reactions. For instance, using specifically labeled glucose or pyruvate (B1213749) precursors can result in different labeling patterns on alanine (B10760859), allowing for the deconvolution of pathways leading to its synthesis. Another advanced approach is the use of combined isotopic labels, such as doubly labeled L-Alanine (¹³C₃, ¹⁵N), which allows for the simultaneous tracking of both carbon and nitrogen atoms. ckisotopes.com This is particularly valuable for dissecting the interplay between carbon and nitrogen metabolism, crucial for amino acid and nucleotide synthesis. mdpi.com

Furthermore, innovative strategies involve using alternative labeled precursors that feed into alanine metabolism at different points. This helps to map metabolic flexibility and rerouting in response to genetic or environmental perturbations. These advanced labeling schemes, often used in combination, enable a more dynamic and precise understanding of metabolic networks. ckisotopes.com

Table 1: Comparison of Isotopic Labeling Strategies Involving Alanine

Labeling Strategy Description Key Application with L-Alanine (13C3) Reference
Uniform Labeling All carbons in the molecule are replaced with ¹³C. Tracing the contribution of precursors (e.g., glucose) to the total alanine pool. mdpi.com
Positional Labeling Only specific carbon atoms in a precursor molecule are labeled. Differentiating between pyruvate carboxylase and pyruvate dehydrogenase activity contributing to the TCA cycle, which indirectly affects alanine synthesis. mdpi.com
Dual Isotope Labeling The molecule is labeled with two different stable isotopes (e.g., ¹³C and ¹⁵N). Simultaneously tracking carbon and nitrogen fluxes to understand amino acid transamination and synthesis. ckisotopes.com

| Reverse Labeling | Cells are grown in a medium with U-¹³C glucose and specific unlabeled amino acids. | Identifying which amino acids are synthesized de novo versus those taken up from the environment. | |

Integration with Multi-Omics Data for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of biology, data from L-Alanine (13C3) tracing is increasingly being integrated with other "omics" datasets, including genomics, transcriptomics, and proteomics. This multi-omics approach connects changes in metabolic fluxes with the underlying genetic and regulatory networks.

For example, a study on Huntington's disease integrated proteomics and metabolomics data, revealing deregulation of the alanine, aspartate, and glutamate (B1630785) metabolism pathway as a common feature across different models of the disease. In another study focused on agroecosystems, researchers used dual-labeled L-alanine alongside multi-omics analysis to link soil metabolites, microbes, and plant traits, identifying organic nitrogen's role in increasing crop yield.

By correlating the metabolic fate of L-Alanine (13C3) with gene expression profiles or protein abundance, researchers can build more robust models of cellular function. This integrated analysis can uncover how signaling pathways regulate metabolic reprogramming or how genetic mutations manifest as specific metabolic phenotypes. This holistic view is critical for understanding complex diseases and biological systems.

Table 2: Examples of Multi-Omics Integration with Alanine Isotope Tracing

Study Focus Omics Data Integrated Biological System Key Finding Related to Alanine Reference
Huntington's Disease Proteomics, Metabolomics, Transcriptomics Human, mouse, and yeast models Alanine, aspartate, and glutamate metabolism is a commonly deregulated pathway.
Agroecosystem Productivity Metabolomics, Metagenomics (Microbiome), Soil Mineral Analysis Crop-soil ecosystem Alanine was identified as a key soil metabolite correlated with increased crop yield through integrated network analysis.

| Chronic Inflammation | Metabolomics (Plasma, Urine), Metagenomics (Microbiome) | Rat model | Integrative analysis identified a multi-omic profile where plasma and urine metabolites were correlated with specific microbes. | |

Methodological Improvements in Sensitivity and Throughput of L-ALANINE (13C3) Tracing

Advances in analytical instrumentation have significantly enhanced the sensitivity and throughput of L-Alanine (13C3) tracing studies. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining isotopomer distribution, it is often limited by lower sensitivity. Consequently, mass spectrometry (MS)-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), have become the preferred platforms for their superior sensitivity, flexibility, and lower sample requirements.

Recent developments have focused on minimizing analysis time to accommodate large-scale studies. For instance, a novel method was developed that allows for the quantitative tracing of central carbon and nitrogen pathways, including the analysis of ¹³C₃-alanine, in just three minutes per sample. This high-throughput capability is essential for clinical applications and large-scale biomedical research.

Improvements in sample preparation, derivatization techniques, and the high-resolution and mass accuracy of modern mass spectrometers further boost detection sensitivity and specificity. These methodological strides enable the detection of subtle changes in L-Alanine (13C3) labeling in smaller biological samples, making flux analysis more accessible and robust.

Table 3: Comparison of Analytical Platforms for L-ALANINE (13C3) Tracing

Analytical Platform Sensitivity Throughput Key Advantage Key Limitation Reference
NMR Spectroscopy Lower Lower Provides detailed isotopomer distribution without sample derivatization. Requires larger sample amounts and longer acquisition times. mdpi.com
GC-MS High Medium Excellent for volatile and thermally stable metabolites after derivatization. Sample derivatization is required, which can add complexity. mdpi.com

| LC-MS/MS | Very High | High | Highly versatile for a wide range of metabolites; can be coupled with high-throughput methods. | Matrix effects can influence ionization and quantification. | |

Expanding Applications to Complex Biological Systems (e.g., Organoids, Microbiomes)

The application of L-Alanine (13C3) and other stable isotope tracers is moving beyond traditional 2D cell cultures to more physiologically relevant and complex biological systems. These include patient-derived organoids and microbiomes, which better recapitulate in vivo conditions.

Organoids, which are three-dimensional, self-organizing structures grown from stem cells, provide a superior model for studying tissue-specific metabolism. Isotope tracing in organoids allows researchers to investigate the metabolic consequences of genetic mutations in a patient-specific context. For example, direct infusion mass spectrometry has been used to trace ¹³C-labeled substrates in organoids, revealing the synthesis of compounds like ¹³C₃-beta-alanine from labeled precursors.

Similarly, studying the metabolism of the gut microbiome is a burgeoning field. Tracing experiments can elucidate how gut bacteria metabolize amino acids like alanine and how this is affected by external factors, such as exposure to microplastics. mdpi.com Such studies have revealed alterations in microbial metabolic pathways, including alanine, aspartate, and glutamate metabolism, providing insights into the mechanistic effects of environmental exposures on gut health. mdpi.com These advanced applications in complex systems are crucial for translating basic metabolic research into a deeper understanding of human health and disease.

Table 4: L-ALANINE (13C3) or Related Tracing in Complex Systems

System Biological Question Tracer Used (Example) Key Finding Reference
Patient-Derived Organoids Investigating metabolic effects of genetic mutations. ¹³C₅-Glutamine Demonstrated the formation of ¹³C₃-beta-alanine via decarboxylation of labeled aspartate.
Gut Microbiota Impact of microplastic exposure on bacterial metabolism. Not specified, pathway analysis performed. Alterations observed in alanine, aspartate, and glutamate metabolism in gut bacteria exposed to microplastics. mdpi.com
Pancreatic Islet Cells Role of ATM protein in amino acid transport and metabolism. [U-¹³C]-Glucose Showed that loss of ATM function alters the Krebs cycle and increases glutamate derived from glucose, impacting alanine levels indirectly.

| Agroecosystem | Role of organic nitrogen in crop growth. | Dual-labeled L-alanine (¹³C, ¹⁵N) | Confirmed that alanine is taken up by plants and acts as a nitrogen source to increase biomass. | |

Machine Learning and Artificial Intelligence in Isotope Tracing Data Interpretation

The large and complex datasets generated by modern high-throughput isotope tracing experiments present a significant data analysis challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as indispensable tools for interpreting this data, identifying patterns, and generating new hypotheses. researchgate.net

ML algorithms can be trained to automatically process raw MS or NMR data, correcting for natural isotope abundance and calculating the distribution of isotopomers. researchgate.net Software tools are being developed that use ML techniques to analyze targeted metabolic flux models, increasing the speed and accuracy of flux calculations.

Beyond data processing, AI can be used for untargeted isotopomer tracing, helping to discover novel or unexpected metabolic pathways that become active under specific conditions. By analyzing the complex labeling patterns from tracers like L-Alanine (13C3), these intelligent systems can distinguish biologically meaningful metabolic shifts from experimental noise and artifacts. As these computational approaches become more sophisticated, they will be crucial for extracting the maximum biological insight from stable isotope tracing experiments and for building predictive models of metabolic regulation. oup.com

Table 5: Application of AI/ML in Isotope Tracing Data Analysis

Tool/Approach Function Type of Data Analyzed Benefit Reference
LS-MIDA (Least Square Mass Isotopomer Analyzer) Processes experimental MS data to calculate global isotope enrichment and molar abundances of each isotopomer. MS data from ¹³C or ¹⁵N labeled metabolites. Provides an open-source platform to rapidly convert raw data into isotopomer enrichments for flux calculations. researchgate.net
SUMOFLUX Uses surrogate modeling and machine learning to analyze targeted ¹³C-metabolic flux models. Targeted metabolomics data. Facilitates analysis of complex flux models.
IsoSearch Performs untargeted metabolomic/lipidomic isotope tracing analysis from high-resolution LC-MS/MS datasets. Untargeted LC-MS/MS data. Enables discovery of novel or unexpected metabolic and lipidomic pathways that are isotopically labeled.

| Ensemble Machine Learning | Used for predictive tasks in biology, with potential application to metabolomics. | Multi-omics data. | Can be adapted to predict metabolic responses or identify key features in large datasets from tracing experiments. | oup.com |

Q & A

Q. How is L-alanine (¹³C₃) synthesized and purified for isotopic labeling studies?

L-Alanine (¹³C₃) is synthesized via enzymatic or chemical methods using ¹³C-labeled precursors such as pyruvate (¹³C₃) in transamination reactions. Purification typically involves high-performance liquid chromatography (HPLC) or recrystallization to achieve >99% isotopic purity. Key steps include verifying isotopic enrichment using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What experimental designs are optimal for tracking L-alanine (¹³C₃) in the glucose-alanine cycle?

Use cell or animal models infused with L-alanine (¹³C₃) and monitor isotopic enrichment in plasma, liver, and muscle tissues. Time-course sampling (e.g., 0–120 minutes post-injection) combined with LC-MS analysis quantifies ¹³C-labeled alanine and its metabolites (e.g., pyruvate, glucose). Control experiments should include unlabeled alanine to distinguish background signals .

Q. How does L-alanine (¹³C₃) improve metabolic flux analysis in cancer studies?

Incorporate L-alanine (¹³C₃) into culture media of cancer cells to trace nitrogen and carbon flow via transaminases. Use tandem mass spectrometry (MS/MS) to quantify ¹³C incorporation into tricarboxylic acid (TCA) cycle intermediates (e.g., citrate, α-ketoglutarate). Normalize data to internal standards like deuterated alanine to correct for matrix effects .

Q. What are the key physicochemical properties of L-alanine (¹³C₃) relevant to experimental design?

Property Value Reference
Log Pow (octanol/water)-2.74 at 20°C
Solubility in water~167 g/L (20°C)
StabilityStable at -20°C; avoid hydrolysis at extreme pH

Advanced Research Questions

Q. How can L-alanine (¹³C₃) resolve structural dynamics in proteins via NMR?

Incorporate L-alanine (¹³C₃) into methyl-labeled proteins for ¹H-¹³C heteronuclear single quantum coherence (HSQC) experiments. The ¹³C₃ label enables precise tracking of methyl group motions in hydrophobic cores. Compare chemical shift perturbations between wild-type and mutant proteins to map binding or folding changes .

Q. What strategies mitigate spectral overlap in LC-MS quantification of L-alanine (¹³C₃)?

Use a hydrophilic interaction liquid chromatography (HILIC) column to separate L-alanine (¹³C₃) from isobaric interferences (e.g., serine). Pair with a stable isotope-labeled internal standard (e.g., L-alanine-d₃) for matrix-matched calibration. Validate using multiple reaction monitoring (MRM) transitions (e.g., m/z 90→44 for ¹³C₃-alanine) .

Q. How does L-alanine (¹³C₃) enhance binding studies in taste receptor research?

Apply isothermal titration calorimetry (ITC) with L-alanine (¹³C₃) to measure binding affinity to T1r2a/T1r3 taste receptors. Monitor ΔTm shifts in thermal denaturation assays to assess ligand-induced stabilization. Co-crystallization with ¹³C₃-alanine aids in resolving ligand-receptor interactions via X-ray diffraction .

Q. How to address contradictions in metabolic data from NMR vs. MS for L-alanine (¹³C₃)?

Discrepancies arise from differential sensitivity: NMR detects ¹³C₃-alanine in real-time but lacks resolution for low-abundance metabolites, while MS provides high sensitivity but may miss kinetic intermediates. Cross-validate by spiking samples with ¹⁵N-alanine and using parallel NMR/MS workflows .

Q. What protocols optimize L-alanine (¹³C₃) use in bacterial sporulation studies?

Supplement sporulation media with L-alanine (¹³C₃) to trigger germination in Bacillus subtilis. Track ¹³C incorporation into dipicolinic acid (DPA) via GC-MS. Use knockout mutants (e.g., alanine racemase-deficient strains) to confirm specificity of isotopic labeling in spore coat proteins .

Q. How to design a multi-omics study integrating L-alanine (¹³C₃) metabolic tracing?

Combine metabolomics (LC-MS), proteomics (SILAC), and transcriptomics (RNA-seq) in a time-resolved framework. Use L-alanine (¹³C₃) to map nitrogen allocation into urea cycle enzymes (e.g., ALT1) and correlate with gene expression changes. Apply pathway enrichment tools (e.g., MetaboAnalyst) to identify regulatory nodes .

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